Caron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

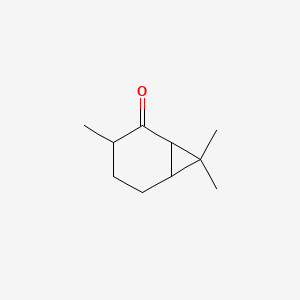

3,7,7-trimethylbicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJLMVZFWLNOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1=O)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339652 | |

| Record name | Carone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-62-1 | |

| Record name | Carone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Carvone

An important note on nomenclature: The user's request specified "carone." However, based on the context of chemical literature and common organic compounds, it is highly probable that the intended compound of interest is carvone (B1668592) . This guide will focus on carvone, a widely studied and commercially significant monoterpenoid. A brief clarification on the distinct, less common compound named "carone" is provided at the end of this document.

Introduction to Carvone

Carvone is a naturally occurring monoterpenoid found in the essential oils of many plants. It is a member of the terpenoid family of chemicals, characterized by a structure derived from isoprene (B109036) units. Carvone is most abundant in the oils from the seeds of caraway (Carum carvi), spearmint (Mentha spicata), and dill (Anethum graveolens). It exists as two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. These enantiomers have nearly identical physical properties but exhibit distinct biological activities, most notably their different aromas.

Chemical Structure of Carvone

The chemical formula for carvone is C₁₀H₁₄O. Its IUPAC name is 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one. The structure consists of a cyclohexenone ring substituted with a methyl group and an isopropenyl group. The stereocenter at the C5 position gives rise to two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone.

-

(R)-(-)-Carvone: Also known as L-carvone, it is the primary component of spearmint oil and is responsible for its characteristic minty aroma.[1]

-

(S)-(+)-Carvone: Also known as D-carvone, it is abundant in caraway and dill seed oils and has a spicy, rye-like scent.[1]

The distinct odors of the two enantiomers are a classic example of chirality influencing biological perception, as the olfactory receptors in the nose can differentiate between the two mirror-image molecules.

Structural Details

The molecular geometry of carvone features a planar triangular structure around the carbonyl group (C=O) and other sp² hybridized carbons, with a bond angle of approximately 118.8°.[2]

Table 1: General Bond Lengths and Angles in Carvone [2]

| Bond Type | Approximate Bond Length (nm) | Approximate Bond Angle |

| C=O | 0.123 | ~118.8° (around sp² carbons) |

| C-C | 0.153 | |

| C-H | 0.109 |

Physicochemical and Spectroscopic Properties

The two enantiomers of carvone share most physical properties, with the notable exception of their optical rotation.

Table 2: Physicochemical Properties of Carvone Enantiomers

| Property | (R)-(-)-Carvone | (S)-(+)-Carvone |

| Molar Mass | 150.22 g/mol | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Spearmint | Caraway, spicy |

| Boiling Point | 230-231 °C | 230-231 °C |

| Density | ~0.96 g/cm³ | ~0.96 g/cm³ |

| Specific Rotation ([α]D) | -61° to -62.5° | +61° to +62.5° |

| Solubility | Insoluble in water, soluble in ethanol | Insoluble in water, soluble in ethanol |

Spectroscopic Data

The proton NMR spectra of the carvone enantiomers are identical. The chemical shifts provide information about the different hydrogen environments in the molecule.

Table 3: Approximate ¹H-NMR Chemical Shifts for Carvone (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Vinyl H | 6.7-6.8 | m |

| Isopropenyl =CH₂ | 4.7-4.8 | m |

| CH₂ (ring) | 2.2-2.7 | m |

| CH (ring) | 2.9-3.1 | m |

| Methyl (ring) | 1.7-1.8 | s |

| Methyl (isopropenyl) | 1.7-1.8 | s |

The carbon NMR spectra of the carvone enantiomers are also identical, showing ten distinct carbon signals.

Table 4: Approximate ¹³C-NMR Chemical Shifts for Carvone (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C=O | ~200 |

| C (isopropenyl, quat.) | ~147 |

| C (ring, quat.) | ~145 |

| C (ring, vinyl) | ~135 |

| =CH₂ (isopropenyl) | ~110 |

| CH (ring) | ~45 |

| CH₂ (ring, adjacent to C=O) | ~43 |

| CH₂ (ring) | ~31 |

| CH₃ (ring) | ~20 |

| CH₃ (isopropenyl) | ~16 |

The IR spectrum of carvone shows characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands for Carvone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (conjugated ketone) | ~1675 | Strong |

| C=C (alkene) | ~1645 | Medium |

| C-H (sp²) | ~3080 | Medium |

| C-H (sp³) | ~2850-2980 | Strong |

Biosynthesis of Carvone

The biosynthesis of both carvone enantiomers proceeds from geranyl pyrophosphate (GPP), a common precursor for monoterpenes. The pathway involves a series of enzymatic steps, with the stereochemistry of the initial cyclization determining the final enantiomer.[3][4][5]

The key enzymes in this pathway are:

-

Limonene (B3431351) Synthase: Cyclizes GPP to either (+)-limonene or (-)-limonene.

-

Limonene-6-hydroxylase (a cytochrome P450 enzyme): Hydroxylates limonene to form carveol (B46549).

-

Carveol Dehydrogenase: Oxidizes carveol to carvone.

Below is a diagram illustrating the biosynthetic pathway of carvone.

Caption: Biosynthetic pathway of carvone from geranyl pyrophosphate.

Experimental Protocols

Extraction of Carvone from Plant Material (General Protocol)

Carvone is typically extracted from spearmint leaves or caraway seeds via steam distillation.

Objective: To isolate the essential oil containing carvone from plant material.

Materials:

-

Ground spearmint leaves or caraway seeds

-

Distilled water

-

Steam distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place the ground plant material into the round-bottom flask and add distilled water until the material is fully submerged.

-

Assemble the steam distillation apparatus.

-

Heat the flask to generate steam, which will pass through the plant material, vaporizing the volatile essential oils.

-

The steam and oil vapor will then pass through the condenser, where they will cool and liquefy.

-

Collect the distillate, which will be a milky-white emulsion of oil and water, in the receiving flask.

-

Transfer the distillate to a separatory funnel and extract the aqueous layer with an organic solvent multiple times.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude essential oil.

-

The carvone can be further purified from the essential oil by fractional distillation or column chromatography.

Clarification: Carvone vs. Carone

The compound "carone" is chemically distinct from carvone.

-

Carone: IUPAC name is 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one. Its chemical formula is C₁₀H₁₆O. It is a bicyclic ketone.[6][7][8]

-

Carvone: IUPAC name is 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one. Its chemical formula is C₁₀H₁₄O. It is a monocyclic monoterpenoid.

The two are structural isomers but have different chemical and physical properties. Given the widespread occurrence and commercial importance of carvone, it is the likely subject of interest for researchers in drug development and related fields.

Conclusion

Carvone is a fascinating molecule whose stereochemistry dictates its biological properties, most notably its distinct aroma. Its well-characterized chemical structure, biosynthetic pathway, and established extraction protocols make it an important compound in the fields of flavor and fragrance chemistry, as well as a valuable chiral starting material in organic synthesis. This guide provides a comprehensive overview of the key technical aspects of carvone for researchers and scientists.

References

- 1. acs.org [acs.org]

- 2. Page loading... [guidechem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Carone | C10H16O | CID 557564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl- [webbook.nist.gov]

The Biosynthesis of (-)-Carvone in Mentha spicata: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathway, quantitative data, and experimental methodologies for the study of (-)-carvone (B1668593), the characteristic monoterpene of spearmint.

This technical guide provides a comprehensive overview of the biosynthesis of (-)-carvone in spearmint (Mentha spicata), tailored for researchers, scientists, and professionals in drug development. The document details the core biosynthetic pathway, presents quantitative data on the involved enzymes, and offers detailed protocols for key experimental procedures.

The Core Biosynthetic Pathway

The biosynthesis of (-)-carvone in spearmint is a three-step enzymatic pathway that occurs within the secretory cells of the peltate glandular trichomes. The pathway begins with the ubiquitous monoterpene precursor, geranyl diphosphate (B83284) (GPP), and proceeds through a series of specialized enzymatic reactions to yield the final product, (-)-carvone.

The key enzymes involved in this pathway are:

-

(-)-Limonene (B1674923) Synthase (LS): This enzyme catalyzes the cyclization of GPP to form the monoterpene olefin, (-)-limonene. This is the committed step in carvone (B1668592) biosynthesis.

-

(-)-Limonene-6-hydroxylase (L6OH): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C6 position of (-)-limonene, resulting in the formation of (-)-trans-carveol (B1215196).

-

(-)-trans-Carveol Dehydrogenase (CDH): This dehydrogenase catalyzes the oxidation of the hydroxyl group of (-)-trans-carveol to form the ketone, (-)-carvone.

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes of the (-)-carvone biosynthetic pathway in Mentha species.

| Enzyme | Substrate | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Source |

| (-)-Limonene Synthase | Geranyl Diphosphate | 1.8 | Not Reported | 0.3 | [1] |

| (-)-Limonene-6-hydroxylase | (-)-Limonene | Not Reported | Not Reported | Not Reported | |

| (-)-trans-Carveol Dehydrogenase | (-)-trans-Carveol | 1.8 ± 0.2 | Not Reported | 0.02 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of carvone biosynthesis.

Isolation of Glandular Trichomes from Mentha spicata

This protocol is adapted from established methods for isolating glandular trichomes, which are the primary sites of carvone biosynthesis.[3][4]

Materials:

-

Fresh, young leaves of Mentha spicata

-

Isolation Buffer (e.g., 25 mM HEPES pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone)

-

Glass beads (425-600 µm diameter)

-

Nylon mesh filters (e.g., 100 µm and 20 µm)

-

Centrifuge and centrifuge tubes

-

Microscope

Procedure:

-

Gently wash the freshly harvested leaves with cold distilled water and pat them dry.

-

Submerge the leaves in ice-cold Isolation Buffer in a beaker.

-

Add glass beads to the beaker.

-

Gently agitate the beaker on a shaker at a low speed for 15-30 minutes to detach the glandular trichomes.

-

Filter the suspension through a 100 µm nylon mesh to remove large leaf debris.

-

Collect the filtrate and pass it through a 20 µm nylon mesh to retain the glandular trichomes.

-

Wash the retained trichomes on the filter with fresh, cold Isolation Buffer.

-

Resuspend the trichomes in a minimal volume of Isolation Buffer.

-

Verify the purity and integrity of the isolated trichomes using a microscope.

-

The isolated trichomes can be used immediately for enzyme assays or frozen in liquid nitrogen and stored at -80°C for later use.

Enzyme Assays

This assay measures the activity of limonene synthase by quantifying the formation of (-)-limonene from GPP.

Materials:

-

Isolated glandular trichomes or a cell-free extract

-

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 5 mM DTT)

-

Geranyl diphosphate (GPP) solution

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a cell-free extract from the isolated trichomes by sonication or grinding in liquid nitrogen followed by centrifugation to remove cell debris.

-

In a glass vial, combine the cell-free extract with the Assay Buffer.

-

Initiate the reaction by adding a known concentration of GPP.

-

Overlay the reaction mixture with a layer of pentane to trap the volatile product, (-)-limonene.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by vortexing to extract the limonene into the pentane layer.

-

Analyze the pentane layer by GC-MS to quantify the amount of (-)-limonene produced.

-

Run appropriate controls, such as a reaction without enzyme or without substrate.

This spectrophotometric assay measures the activity of carveol dehydrogenase by monitoring the reduction of NAD⁺ to NADH.[2]

Materials:

-

Isolated glandular trichomes or a cell-free extract

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0)

-

(-)-trans-Carveol solution

-

NAD⁺ solution

-

Spectrophotometer

Procedure:

-

Prepare a cell-free extract from the isolated trichomes.

-

In a quartz cuvette, combine the Assay Buffer, NAD⁺ solution, and the cell-free extract.

-

Initiate the reaction by adding (-)-trans-carveol.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.

Quantitative Analysis of Carvone and its Precursors by GC-MS

This protocol outlines a general method for the quantitative analysis of (-)-limonene, (-)-trans-carveol, and (-)-carvone in plant extracts.[5][6]

Materials:

-

Plant tissue extract (e.g., from glandular trichomes or whole leaves) in a suitable solvent (e.g., pentane or hexane)

-

Internal standard (e.g., undecane (B72203) or another non-native volatile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

-

Certified standards of (-)-limonene, (-)-trans-carveol, and (-)-carvone

Procedure:

-

Sample Preparation:

-

To a known volume of the plant extract, add a known amount of the internal standard.

-

-

Calibration Curve:

-

Prepare a series of standard solutions containing known concentrations of (-)-limonene, (-)-trans-carveol, (-)-carvone, and the internal standard.

-

Analyze these standards by GC-MS to generate a calibration curve for each compound by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS.

-

Use an appropriate temperature program to separate the compounds of interest. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

-

Data Analysis:

-

Identify the peaks corresponding to (-)-limonene, (-)-trans-carveol, (-)-carvone, and the internal standard based on their retention times and mass spectra.

-

Calculate the peak area for each compound.

-

Using the calibration curves, determine the concentration of each analyte in the sample.

-

Cloning and Functional Expression of Biosynthetic Genes

The genes encoding the enzymes of the carvone biosynthetic pathway have been cloned and functionally expressed in heterologous systems like E. coli and yeast.[7][8][9] This allows for the production of recombinant enzymes for detailed characterization and for metabolic engineering applications. The general workflow for this process is outlined below.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Isolation of secretory cells from plant glandular trichomes and their use in biosynthetic studies of monoterpenes and other gland products. | Semantic Scholar [semanticscholar.org]

- 4. s4science.at [s4science.at]

- 5. scielo.br [scielo.br]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Carvone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of carvone (B1668592), a naturally occurring monoterpenoid of significant interest in the fields of chemical synthesis, pharmacology, and drug development. This document also clarifies the distinction between carvone and the structurally related compound, carone. Carvone is found in high abundance in the essential oils of spearmint (Mentha spicata), caraway (Carum carvi), and dill.[1] It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which are well-known for their distinct spearmint and caraway aromas, respectively.[1][2][3] This striking difference in olfactory perception between enantiomers underscores the stereospecificity of biological receptors.[2] Carone, on the other hand, is a bicyclic ketone that can be synthesized from carvone.[4][5] Due to the extensive research and applications of carvone, this guide will primarily focus on its properties, with relevant information on carone included for clarity.

Physical Properties of Carvone and Carone

The physical properties of the enantiomers of carvone and carone are summarized in the tables below. These properties are crucial for their handling, formulation, and application in various experimental and industrial settings.

Table 1: Physical Properties of Carvone Enantiomers

| Property | (R)-(-)-Carvone | (S)-(+)-Carvone | Racemic (R/S)-Carvone |

| IUPAC Name | (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |

| Synonyms | L-Carvone, (-)-Carvone | D-Carvone, (+)-Carvone | DL-Carvone |

| CAS Number | 6485-40-1[1] | 2244-16-8[1] | 99-49-0[1] |

| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[1] | C₁₀H₁₄O[1] |

| Molar Mass | 150.22 g/mol [1] | 150.22 g/mol [1] | 150.22 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[6] | Colorless to light yellow liquid[6] | Clear, colorless liquid[1] |

| Odor | Spearmint[1][6] | Caraway, spicy[1][6] | - |

| Melting Point | < 15 °C[7] | 25.2 °C[1] | 25.2 °C[1] |

| Boiling Point | 230-231 °C at 763 mmHg[6] | 231 °C[1] | 231 °C[1] |

| Density | 0.9652 g/cm³ at 15 °C[6] | 0.9645 g/cm³ at 15 °C[6] | 0.96 g/cm³[1] |

| Refractive Index (n_D²⁰) | 1.4988[6] | - | 1.5003[6] |

| Specific Optical Rotation ([α]_D²⁰) | -62.46°[6] | +61.2° | - |

| Solubility in Water | 1300 mg/L at 25 °C[6] | Slightly soluble in hot water[6] | Insoluble (cold), slightly soluble (hot)[1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[6] | Soluble in alcohol, ether, chloroform, propylene (B89431) glycol, mineral oils[6] | Soluble in ethanol[1] |

| LogP | 2.71[6] | - | 3.07[8] |

Table 2: Physical and Chemical Properties of Carone

| Property | Value |

| IUPAC Name | 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one[4][7] |

| Synonyms | 2-Caranone[4] |

| CAS Number | 497-62-1[4][7] |

| Molecular Formula | C₁₀H₁₆O[4][7] |

| Molar Mass | 152.23 g/mol [4][7] |

| Appearance | Colorless mobile liquid[4] |

| Boiling Point | 210 °C[4] |

| Density | 0.96 g/cm³[4] |

| Solubility in Water | Almost insoluble[4] |

| Solubility in Organic Solvents | Soluble in alcohol and oils[4] |

Chemical Properties and Reactions of Carvone

Carvone is a versatile building block in organic synthesis due to its multiple reactive sites: a ketone carbonyl group, an α,β-unsaturated double bond, and an isolated trisubstituted double bond.

Reduction Reactions

The reduction of carvone can yield different products depending on the reagents and reaction conditions.

-

Catalytic Hydrogenation: This can lead to the reduction of one or both double bonds, and/or the carbonyl group. For example, hydrogenation over palladium on carbon (Pd/C) can selectively reduce the conjugated double bond to yield carvotanacetone, or both double bonds to produce carvomenthone. Further reduction can yield carvomenthol.[1]

-

Metal-Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the ketone to a secondary alcohol, yielding carveol.

Oxidation Reactions

-

Epoxidation: The two double bonds in carvone can be selectively epoxidized. Treatment with meta-chloroperoxybenzoic acid (m-CPBA) typically epoxidizes the more electron-rich isolated double bond.[9] In contrast, reaction with hydrogen peroxide under basic conditions selectively epoxidizes the α,β-unsaturated double bond.[9]

-

Oxidative Cleavage: Ozonolysis followed by a workup can cleave the double bonds.[1]

Conjugate Addition

As an α,β-unsaturated ketone, carvone is susceptible to 1,4-conjugate addition by nucleophiles, such as organocuprates (Gilman reagents). This reaction is highly stereoselective.[8]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids like (S)-(+)-carvone.

-

Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated instrument).

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last crystal melts is the final melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid samples like carvone.

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed open-end-down into the liquid.

-

Apparatus Setup: The small tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, with the rubber band above the oil level.

-

Measurement: The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid's vapor pressure increases. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded.

Determination of Solubility

-

Qualitative Assessment: To a small test tube containing approximately 20-30 mg of the solid or 1-2 drops of the liquid carvone, add about 1 mL of the solvent (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.

-

Observation: Observe if the solute completely dissolves to form a homogeneous solution. Solubility can be classified as soluble, partially soluble, or insoluble.

-

Quantitative Assessment (Shake-Flask Method): An excess amount of carvone is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of carvone in the filtrate is determined using a suitable analytical technique (e.g., gas chromatography, UV-Vis spectroscopy).

Synthesis of Carone from Carvone

This procedure involves a three-step synthesis starting from carvone.

-

Reduction of Carvone to Dihydrocarvone: Carvone is reduced using zinc dust in an aqueous-alcoholic solution of potassium hydroxide (B78521).

-

Hydrobromination of Dihydrocarvone: Dihydrocarvone is reacted with hydrogen bromide in acetic acid to form the hydrobromide intermediate.

-

Cyclization to Carone: The hydrobromide is treated with alcoholic potassium hydroxide to yield carone.

Signaling Pathways of Carvone

Recent research has highlighted the significant biological activities of carvone, particularly its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway of (S)-(+)-Carvone

(S)-(+)-Carvone has been shown to exert anti-inflammatory effects by activating Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. (S)-(+)-Carvone does not inhibit the canonical NF-κB activation pathway but rather enhances SIRT1 activity, which in turn deacetylates the p65 subunit of NF-κB, thereby reducing its transcriptional activity and subsequent inflammatory response.[1]

Caption: (S)-(+)-Carvone activates SIRT1, leading to deacetylation of NF-κB p65 and reduced inflammation.

Anti-inflammatory and Antioxidant Signaling of (R)-(-)-Carvone

(R)-(-)-Carvone also exhibits anti-inflammatory properties, but through a different mechanism. It has been found to inhibit the phosphorylation of c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family.[6][10] Additionally, (R)-(-)-carvone promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.[6][10] The activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). The combined effect of JNK1 inhibition and Nrf2 activation contributes to the suppression of the transcriptional activity of NF-κB, thereby reducing inflammation and oxidative stress.[6][10]

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stereochemistry of Carene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of carene, a bicyclic monoterpene of significant interest in synthetic chemistry and drug development. This document addresses the core principles of stereoisomerism as they apply to the carene framework, including enantiomers, diastereomers, and cis-trans isomerism in substituted derivatives. Detailed experimental protocols for key transformations and tabulated quantitative data are provided to support research and development efforts.

Introduction to Carene Stereoisomers

Carene (3,7,7-trimethylbicyclo[4.1.0]heptene) is a chiral molecule that exists as several stereoisomers. The rigid, bicyclic structure of carene, featuring a cyclopropane (B1198618) ring fused to a six-membered ring, gives rise to distinct and separable isomeric forms. The two primary isomers of interest are 3-carene (B45970) and 2-carene (B1609329), which are diastereomers of each other. Furthermore, due to the presence of chiral centers, 3-carene exists as a pair of enantiomers: (+)-3-carene and (-)-3-carene.

The stereochemistry of these isomers is crucial as it dictates their physical properties and biological activities, making them valuable chiral building blocks in the synthesis of complex molecules. For instance, (+)-3-carene is an inexpensive and readily available monoterpene that has been utilized as a starting material in the stereocontrolled synthesis of complex natural products like (+)-ingenol.[1][2]

Enantiomers of 3-Carene

The enantiomers of 3-carene, (+)-3-carene and (-)-3-carene, are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity.

Structure and Nomenclature

The absolute configurations of the two chiral centers in 3-carene determine whether it is the (+) or (-) enantiomer.

-

(+)-3-Carene: (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

-

(-)-3-Carene: (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene[3]

The relationship between these enantiomers is depicted in the diagram below.

Quantitative Data

The distinct optical properties of the 3-carene enantiomers are summarized in the table below.

| Property | (+)-3-Carene | (-)-3-Carene |

| IUPAC Name | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

| CAS Number | 498-15-7 | 20296-50-8 |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass | 136.24 g/mol | 136.24 g/mol |

| Boiling Point | 170-172 °C | 170-172 °C |

| Optical Rotation | dextrorotatory (+) | levorotatory (-) |

Diastereomers: 2-Carene and 3-Carene

2-Carene and 3-carene are constitutional isomers that are also diastereomers. They have the same molecular formula but differ in the position of the double bond within the six-membered ring. This difference in connectivity results in distinct physical and chemical properties.

Structure and Nomenclature

-

2-Carene: 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene

-

3-Carene: 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

The structural differences between these diastereomers are illustrated below.

Quantitative Data

The different physical properties of 2-carene and 3-carene are useful for their separation and characterization.

| Property | 2-Carene | 3-Carene |

| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

| CAS Number | 554-61-0 | 13466-78-9 |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass | 136.24 g/mol | 136.24 g/mol |

| Boiling Point | 167-168 °C at 760 mmHg | 170-172 °C at 760 mmHg[4][5] |

Cis-Trans Isomerism in Substituted Carene Derivatives

While the fused ring system of carene itself is rigid and does not exhibit cis-trans isomerism, this type of stereoisomerism becomes relevant in its saturated or substituted derivatives, such as caran-2-one. In these cases, the relative orientation of substituents on the six-membered ring can be described as cis or trans.

-

Cis Isomer: The substituents are on the same side of the ring.

-

Trans Isomer: The substituents are on opposite sides of the ring.

This is analogous to the cis-trans isomerism observed in other cyclic compounds like 1,2-dichlorocyclohexane.[6] The physical properties of cis and trans isomers, such as boiling point and melting point, can differ significantly due to differences in molecular polarity and crystal packing.[6][7][8]

The logical relationship for determining cis-trans isomerism in a substituted carene derivative is outlined below.

Experimental Protocols

Synthesis of (-)-3-Carene-2,5-dione from (+)-3-Carene

This protocol describes the selective allylic oxidation of (+)-3-carene to produce (-)-3-carene-2,5-dione using a heterogeneous catalyst.[9]

Materials:

-

(+)-3-Carene

-

tert-Butyl hydroperoxide (TBHP)

-

Copper(II) chloride supported on activated carbon (CuCl₂/AC)

-

Acetonitrile (solvent)

-

Oxygen (O₂)

Procedure:

-

In a reaction vessel, combine (+)-3-carene and the CuCl₂/AC catalyst in acetonitrile. The molar ratio of CuCl₂ to (+)-3-carene should be 1%.

-

Maintain the reaction temperature at 45 °C.

-

Introduce tert-butyl hydroperoxide (TBHP) to the mixture. The volume ratio of (+)-3-carene to TBHP should be 1:3.

-

Bubble oxygen (O₂) through the reaction mixture.

-

Allow the reaction to proceed for 12 hours.

-

Upon completion, the conversion of (+)-3-carene can reach 100% with a selectivity for (-)-3-carene-2,5-dione of up to 78%.[9]

-

The product can be isolated and purified using standard chromatographic techniques.

Experimental Workflow:

Isomerization of 3-Carene to 2-Carene

This protocol details the solvent-free isomerization of 3-carene to its diastereomer, 2-carene, using an alkaline catalyst.[10][11]

Materials:

-

3-Carene

-

Sodium metal

-

o-Chlorotoluene

Procedure:

-

In a reflux apparatus, place 30 mL of 3-carene, 0.5 g of sodium metal, and 0.5 mL of o-chlorotoluene.

-

Reflux the mixture for 24 hours.

-

After refluxing, cool the solution to room temperature.

-

Decant the solution to separate the sodium catalyst.

-

The resulting mixture contains 2-carene, with a conversion of approximately 27.72% and a selectivity of 83.27%.[10]

-

The components of the mixture can be separated by fractional distillation based on their boiling point differences.

Experimental Workflow:

Separation of Carene Isomers

The separation of carene isomers relies on the differences in their physical properties.

-

Diastereomers (2-Carene and 3-Carene): These can be separated by fractional distillation due to their different boiling points.[4]

-

Enantiomers ((+)-3-Carene and (-)-3-Carene): The separation of enantiomers, a process known as chiral resolution, is more complex as they have identical physical properties in a non-chiral environment.[12][13] Common methods include:

-

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[14]

-

Chiral Chromatography: Using a chiral stationary phase in chromatography (e.g., HPLC or GC) to selectively interact with one enantiomer more strongly than the other, leading to their separation.

-

The general principle of chiral resolution by forming diastereomeric salts is outlined below.

References

- 1. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-3-Carene | C10H16 | CID 442461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-carene, 554-61-0 [thegoodscentscompany.com]

- 5. 3-Carene - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmtech.com [pharmtech.com]

historical discovery and isolation of carone

An In-depth Technical Guide on the Historical Discovery and Isolation of Carone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a bicyclic monoterpene ketone. It details the initial synthesis and structural elucidation by pioneering chemists Adolf von Baeyer and Otto Wallach. The document presents a compilation of the physical and chemical properties of carone as determined by early researchers, alongside the experimental protocols of the era. A logical diagram of the chemical transformations involved in its synthesis is also provided. This guide serves as a valuable resource for researchers interested in the historical context of terpene chemistry and the foundational techniques of natural product isolation and characterization.

Introduction

Carone, systematically named 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one (also known as 2-caranone), is a bicyclic monoterpene ketone. Its history is intrinsically linked to the foundational period of terpene chemistry in the late 19th and early 20th centuries. The elucidation of its structure was a significant step in understanding the complex arrangements of atoms in cyclic organic molecules. This work was pioneered by notable chemists whose research laid the groundwork for modern organic and medicinal chemistry.

Historical Discovery and Key Contributors

The initial investigations into the chemistry of terpenes, a class of volatile aromatic compounds found in essential oils, led to the discovery of a vast array of cyclic structures. Within this context, the study of derivatives of carvone, a monoterpenoid found in caraway and spearmint oils, paved the way for the identification of carone.

The seminal work on the constitution of carone is attributed to the renowned German chemist Adolf von Baeyer . In his 1895 publication in the Berichte der deutschen chemischen Gesellschaft, Baeyer described the structure of carone, contributing significantly to the understanding of bicyclic ring systems.[1] His research involved the chemical transformation of related terpene compounds to deduce the unique bridged structure of the carone molecule.

Further significant contributions were made by Otto Wallach , another German chemist and Nobel laureate, who was instrumental in the field of terpene chemistry. Wallach's work, published in the Liebigs Annalen der Chemie, expanded on the synthesis and reactions of carone and its derivatives. His investigations were crucial in confirming the structure proposed by Baeyer and in further characterizing its chemical behavior.

Physicochemical Properties of Carone

Early quantitative data on carone was instrumental in its characterization. The following table summarizes the key physical and chemical properties as determined by historical and modern analytical methods.

| Property | Value | Reference |

| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one | |

| Synonyms | 2-Caranone, Caron | |

| CAS Number | 497-62-1 | |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Information from historical sources pending | |

| Boiling Point | Information from historical sources pending | |

| Melting Point | Information from historical sources pending | |

| Solubility | Information from historical sources pending | |

| Optical Rotation | Information from historical sources pending |

Note: The acquisition of specific quantitative data from the original historical publications is ongoing. This table will be updated as information becomes available.

Historical Experimental Protocols

The isolation and synthesis of carone in the late 19th and early 20th centuries relied on classical organic chemistry techniques. While the full, detailed protocols from Baeyer's and Wallach's original papers are being sourced, the general synthetic approach involved the transformation of a more readily available terpene, carvone.

A known synthetic pathway involves the following key steps:

-

Reduction of Carvone: The starting material, carvone, is reduced to dihydrocarvone (B1202640).

-

Formation of Dihydrocarvone Hydrobromide: Dihydrocarvone is then treated with hydrogen bromide to form the corresponding hydrobromide derivative.

-

Cyclization to Carone: The final step involves an intramolecular cyclization of dihydrocarvone hydrobromide to yield the bicyclic structure of carone.

A detailed, step-by-step experimental protocol from the original literature will be added upon its successful retrieval.

Logical Workflow of Carone Synthesis

The chemical transformations described in the historical synthesis of carone can be represented as a logical workflow. This diagram illustrates the progression from the starting material to the final product.

Caption: Logical workflow for the historical synthesis of Carone.

Conclusion

The discovery and isolation of carone represent a significant achievement in the early history of organic chemistry. The work of Baeyer and Wallach not only unveiled a novel bicyclic terpene structure but also showcased the power of systematic chemical degradation and synthesis in elucidating complex molecular architectures. This technical guide has summarized the available historical context, physicochemical properties, and a general synthetic pathway. Further research into the primary literature of the period will undoubtedly provide even greater detail and insight into the pioneering experimental work that led to the introduction of carone to the world of chemistry. This historical foundation continues to be relevant for modern researchers in natural product synthesis and drug development, offering valuable perspectives on the evolution of the field.

References

Spectroscopic Profile of Carone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for carone (3,7,7-trimethylbicyclo[4.1.0]heptan-2-one), a bicyclic monoterpene ketone. Due to the limited availability of publicly accessible, complete nuclear magnetic resonance (NMR) spectra for this specific compound, this guide presents a combination of experimental mass spectrometry data, predicted infrared (IR) absorption characteristics, and an analysis of expected NMR spectral features based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring NMR, IR, and mass spectrometry (MS) data for a compound of this nature are also provided.

Data Presentation

The quantitative spectroscopic data for carone is summarized in the tables below.

Table 1: Mass Spectrometry Data for Carone

The electron ionization mass spectrum of carone exhibits a molecular ion peak and several characteristic fragment ions.

| m/z Ratio | Interpretation |

| 152 | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ |

| 124 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Data sourced from the NIST WebBook.[1]

Table 2: Predicted Infrared (IR) Absorption Data for Carone

As a saturated bicyclic ketone, carone is expected to display the following characteristic infrared absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2850 | C-H Stretch | Alkanes (CH, CH₂, CH₃) |

| ~1715 | C=O Stretch | Saturated Ketone (in a six-membered ring)[2][3] |

| ~1465 | C-H Bend | CH₂ (Scissoring) |

| ~1375 | C-H Bend | CH₃ (Symmetrical Bending) |

Table 3: Expected ¹H NMR Chemical Shift Ranges for Carone

A definitive, publicly available ¹H NMR spectrum for carone is not available. However, based on its structure and data for similar bicyclic systems, the following proton signals are anticipated.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH (next to carbonyl) | 2.0 - 2.5 | Multiplet |

| CH (bridgehead) | 1.5 - 2.0 | Multiplet |

| CH₂ (aliphatic) | 1.0 - 1.8 | Multiplets |

| CH₃ (gem-dimethyl) | 0.8 - 1.2 | Singlets |

| CH₃ (secondary) | 0.9 - 1.1 | Doublet |

Table 4: Expected ¹³C NMR Chemical Shift Data for Carone

While a complete, freely accessible ¹³C NMR spectrum for carone is not available, published data on related caranone structures provide insight into the expected chemical shifts. The following table is a projection based on the structure of carone and known values for bicyclic ketones.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | > 200 |

| Quaternary C (gem-dimethyl) | 30 - 45 |

| CH (bridgehead) | 25 - 40 |

| CH (next to carbonyl) | 40 - 55 |

| CH₂ (aliphatic) | 20 - 35 |

| CH₃ (gem-dimethyl) | 15 - 30 |

| CH₃ (secondary) | 10 - 20 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a bicyclic monoterpene ketone like carone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified carone into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Ensure the solvent is free of residual water.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate all signals.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the FID with an appropriate window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in carone.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid carone or a small amount of solid carone onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of carone.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of carone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio to avoid overloading the column.

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and fragments (e.g., m/z 40-300).

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis:

-

Identify the peak corresponding to carone in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like carone.

Caption: General workflow for the spectroscopic analysis of carone.

References

Carone Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Carvone (B1668592), a naturally occurring monoterpene, serves as a versatile chiral starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly in the fields of anti-inflammatory and anticancer drug discovery.

Synthesis of Carone Derivatives

Carvone's reactive functional groups, including a conjugated ketone, an endocyclic double bond, and an isopropenyl group, offer multiple sites for chemical modification. This section details common synthetic strategies employed to generate novel carone derivatives.

Modification of the Isopropenyl Group

The exocyclic double bond of the isopropenyl group is a primary target for synthetic transformations.

Acid-catalyzed hydration of the isopropenyl group, following Markovnikov's rule, yields hydroxylated derivatives. Subsequent acylation can be performed to introduce various ester functionalities.

Experimental Protocol: Synthesis of (R)-(-)-8-hydroxycarvotanacetone

To 500 mg of (R)-(-)-carvone at 0 °C, 3.3 mL of 50% aqueous sulfuric acid is slowly added. The mixture is stirred for 24 hours at 0 °C. The reaction mixture is then extracted with a hexane-ether (3:1) solution to remove byproducts and unreacted carvone. The aqueous layer is further extracted with diethyl ether for 24 hours, followed by ethyl acetate. The combined organic extracts are washed with a brine solution containing sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by flash chromatography to yield the desired compound.

The isopropenyl double bond can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA), leaving the endocyclic double bond intact. The resulting epoxide is a versatile intermediate for further reactions.

Experimental Protocol: Synthesis of (R)-(-)-Carvone Epoxide

(R)-(-)-carvone is dissolved in dichloromethane (B109758) and cooled in an ice bath. A solution of m-CPBA in dichloromethane is added dropwise. The reaction mixture is stirred overnight at room temperature. The mixture is then washed successively with aqueous sodium sulfite, sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide.

Synthesis of Heterocyclic Derivatives

The carvone scaffold can be elaborated to include various heterocyclic rings, leading to compounds with diverse biological activities.

(R)-Carvone can be converted into novel thiazolidinone-1,2,3-triazole hybrids, which have shown promising anticancer activity.[1] This multi-step synthesis involves the initial formation of a thiosemicarbazone from carvone, followed by cyclization to a thiazolidinone ring and a subsequent "click" reaction to introduce the triazole moiety.[1]

Biological Activities of Carone Derivatives

Carone derivatives have demonstrated a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Several carone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways. The mechanism of action for (R)-(-)-carvone, for instance, involves the inhibition of pro-inflammatory mediators.

(R)-(-)-carvone exerts its anti-inflammatory effects through a multi-target mechanism involving the JNK, Nrf2, and NF-κB signaling pathways. It has been shown to decrease the phosphorylation of JNK1, which in turn can influence the transcriptional activity of NF-κB.[2][3] Additionally, (R)-(-)-carvone can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3] The crosstalk between these pathways ultimately results in the downregulation of pro-inflammatory gene expression.

The anti-inflammatory potential of carone derivatives is often quantified by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Description | IC50 for NO Inhibition (µM) | Reference |

| (R)-(-)-Carvone | Parent compound | > 1000 | [4] |

| (S)-(+)-Carvone | Parent compound | > 1000 | [4] |

| R-(-)-8-acetoxycarvotanacetone | Acetylated derivative | 71% inhibition at 100 µM | [4] |

| S-(+)-8-acetoxycarvotanacetone | Acetylated derivative | 35% inhibition at 100 µM | [4] |

Anticancer Activity

Carone and its derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[5]

The cytotoxic effects of carone derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the potency of different compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| S-(+)-Carvone | SW-626 (Ovarian) | 147 | [4] |

| S-(+)-Carvone | PC-3 (Prostate) | 117 | [4] |

| S-(+)-Carvone | BT-20 (Breast) | 199 | [4] |

| S-(+)-Carvone | RAJI (Lymphoma) | 228 | [4] |

| D-Carvone | Molt-4 (Leukemia) | 20 | [6] |

| L-Carvone | MCF 7 (Breast) | 1200 | [5] |

| L-Carvone | MDA MB 231 (Breast) | 1000 | [5] |

| Isoxazoline derivative 9a | HT-1080 (Fibrosarcoma) | 10-30 | [7] |

| Isoxazoline derivative 9b | HT-1080 (Fibrosarcoma) | 10-30 | [7] |

| Isoxazoline derivative 9d | HT-1080 (Fibrosarcoma) | 10-30 | [7] |

| Thiazolidinone-triazole 6f | HT-1080 (Fibrosarcoma) | ~13-25 | [1] |

| Thiazolidinone-triazole 6g | A-549 (Lung) | ~13-25 | [1] |

Conclusion

Carvone represents a valuable natural scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. The synthetic accessibility of a wide range of carone derivatives, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery and development programs. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of Carvone and 3-Carene

A Note on "Carone": The term "carone" does not correspond to a recognized chemical entity in toxicological and chemical literature. It is likely a typographical error for "carvone" or "carene," both of which are structurally related monoterpenes with established safety and toxicity profiles. This guide provides a comprehensive overview of both carvone (B1668592) and 3-carene (B45970) to address the probable intent of the query.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the safety and toxicity of carvone and 3-carene. The content is structured to provide quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Part 1: Carvone

Carvone is a naturally occurring monoterpenoid found in the essential oils of plants like spearmint (Mentha spicata) and caraway (Carum carvi).[1][2] It exists as two enantiomers, d-carvone (B46531) (characteristic of caraway) and l-carvone (characteristic of spearmint), which may have differing biological properties.[3] Carvone is widely used in the food, fragrance, and pharmaceutical industries.[1][2]

Quantitative Toxicological Data

The following tables summarize the key quantitative safety and toxicity data for carvone.

Table 1: Acute Toxicity of Carvone

| Route of Administration | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | 3,561 mg/kg (d-carvone) | [4] |

| Oral | Rat | LD50 | 5,400 mg/kg (l-carvone) | [5][6][7] |

| Dermal | Rabbit | LD50 | 3,840 mg/kg (d-carvone) | [4] |

| Dermal | Rat | LD50 | >2,000 mg/kg (l-carvone) | [5][6][7] |

Table 2: Repeated Dose Toxicity and Sensitization of Carvone

| Study Type | Species | Endpoint | Value | Reference |

| 90-day Oral (d-carvone) | Rat | BMDL10 (relative liver weight increase) | 60 mg/kg bw/day | [1][3][8] |

| Acceptable Daily Intake (d-carvone) | Human | ADI | 0.6 mg/kg bw/day | [1][3][8] |

| Skin Sensitization (l-carvone) | Mouse | NESIL (No Expected Sensitization Induction Level) | 2600 µg/cm² | [1][9] |

| 103-week Oral (d-carvone) | Mouse | NOAEL | 750 mg/kg | [10] |

Genotoxicity and Carcinogenicity

Carvone has been evaluated for its potential to cause genetic mutations and cancer. Multiple studies, including bacterial reverse mutation assays (Ames test), have indicated that carvone is not genotoxic.[1][9][10][11]

A two-year gavage study conducted by the National Toxicology Program (NTP) on B6C3F1 mice with d-carvone showed no evidence of carcinogenic activity in either males or females at doses up to 750 mg/kg.[1][12] Chronic toxicity studies in rodents have also concluded that carvone does not have carcinogenic action.[1][8]

Skin and Eye Irritation/Sensitization

Carvone is not classified as a skin or eye irritant.[1][4] However, it is recognized as a mild skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][4][5][9] The sensitizing potential is considered low but has been associated with contact allergies from products containing spearmint.[1]

Reproductive and Developmental Toxicity

Existing data on l-carvone suggest a low risk for reproductive and developmental toxicity, with a calculated Margin of Exposure (MOE) greater than 100.[1][9] It is not classified as a reproductive toxicant.[1][4]

Metabolism

In the liver, carvone undergoes metabolism primarily through reduction and oxidation pathways involving cytochrome P450 oxidases.[1][2] Both enantiomers are mainly metabolized into dihydrocarvonic acid, carvonic acid, and uroterpenolone.[1][2][13] A minor product of reduction is carveol.[2][13]

Part 2: 3-Carene

3-Carene (specifically δ-3-carene) is a bicyclic monoterpene and a major component of turpentine. It is found in the essential oils of various plants, including citrus fruits, coriander, and carrot seed.[14] It is used as a flavoring agent, fragrance intermediate, and solvent.[15][16]

Quantitative Toxicological Data

Comprehensive quantitative data for 3-carene is less readily available in public literature compared to carvone. Much of its safety assessment relies on read-across data from structurally similar terpenes like α-pinene and the Threshold of Toxicological Concern (TTC) approach.

Table 3: Acute and Repeated Dose Toxicity of 3-Carene

| Study Type | Species/Method | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD50 | 4800 mg/kg | [17] |

| Repeated Dose Toxicity | TTC (Cramer Class I) | Systemic Exposure | Below 30 µg/kg bw/day | [14] |

| Reproductive Toxicity | TTC (Cramer Class I) | Systemic Exposure | Below 30 µg/kg bw/day | [14] |

Genotoxicity and Carcinogenicity

There are no direct studies assessing the mutagenic activity of 3-carene. However, based on read-across data from its analogue α-pinene, which was negative in a bacterial reverse mutation assay, 3-carene is not expected to be genotoxic.[14] It is not classifiable as a human carcinogen by ACGIH and is not listed by IARC or NTP.[15][18]

Skin and Eye Irritation/Sensitization

3-Carene is considered a skin and eye irritant.[19][20] Prolonged or repeated exposure may lead to allergic contact dermatitis, and it is recognized as a dermal sensitizer.[19] The allergenic potential is often attributed to the formation of hydroperoxides upon air exposure.[16]

Other Toxicological Effects

Inhalation of 3-carene may cause irritation to mucous membranes.[19] At high concentrations, like other terpenes found in turpentine, it can act as a central nervous system (CNS) depressant, potentially causing headache and confusion. It may be fatal if swallowed and enters the airways due to its aspiration hazard.[17][21][22]

Metabolism

The toxicokinetics of 3-carene in humans have been studied, indicating it is readily metabolized.[19] Following inhalation, it has a high pulmonary uptake. The blood clearance rate suggests efficient metabolism, with only a small fraction of the total uptake being eliminated unchanged through the lungs or urine.[19] A long half-life in the terminal phase suggests a high affinity for adipose tissues.[19]

Part 3: Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological assays relevant to the safety assessment of substances like carvone and 3-carene.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro assay is used to assess the potential of a substance to induce gene mutations.[4][7][8][15][19][21][23][24][25]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes responsible for its synthesis.[4][7][8][19][23][25] The assay detects mutations that revert the initial mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a medium lacking it.[4][7][15][19][23]

Methodology:

-

Strains: At least five strains are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[19][25]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate, to mimic mammalian metabolism.[8][15][19]

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies over the negative control, typically a two- to three-fold increase.[4][15]

Repeated Dose 28-Day or 90-Day Oral Toxicity Study - OECD 407/408

This in vivo study provides information on health hazards from repeated exposure to a substance over a defined period.[2][9][12][14][26]

Principle: The test substance is administered orally to rodents (typically rats) daily for 28 or 90 days.[2][14][26] The study aims to identify target organs for toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).[14][26]

Methodology:

-

Animals: Young, healthy adult rodents are used. For a 90-day study (OECD 408), at least 10 males and 10 females per group are required.[12] For a 28-day study (OECD 407), 5 males and 5 females per group are standard.[9][14]

-

Dose Groups: At least three dose levels (low, mid, high) and a concurrent vehicle control group are used.[14] The highest dose should induce some toxicity but not significant mortality.

-

Administration: The substance is administered daily by oral gavage or mixed in the diet/drinking water.[2][9]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[12]

-

Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. All animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.[14]

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.[11][13]

Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[3][6][11][13][20] This proliferation is measured and is proportional to the potency of the sensitizer.[3][6][11][13]

Methodology:

-

Animals: Typically, female CBA/J mice are used, with a minimum of four animals per group.[6][27]

-

Dose Groups: A minimum of three concentrations of the test substance dissolved in a suitable vehicle, a vehicle-only negative control, and a positive control are used.[6][27]

-

Procedure:

-

Day 1-3: 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice daily.[3][20]

-

Day 6: Mice are injected intravenously with ³H-methyl thymidine (B127349) (a radiolabel).

-

Five hours after injection, mice are euthanized, and the draining auricular lymph nodes are excised.

-

-

Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a β-scintillation counter. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of radiolabel incorporation in the treated group to the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.[6][13]

References

- 1. researchgate.net [researchgate.net]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 4. The bacterial reverse mutation test | RE-Place [re-place.be]

- 5. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 8. enamine.net [enamine.net]

- 9. Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents | OECD [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. epa.gov [epa.gov]

- 14. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. efsa.europa.eu [efsa.europa.eu]

- 17. A 90-day study of sub-chronic oral toxicity of 20 nm positively charged zinc oxide nanoparticles in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mds-usa.com [mds-usa.com]

- 19. nib.si [nib.si]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Test No. 471: Bacterial Reverse Mutation Test | OECD [oecd.org]

- 22. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]

- 23. biosafe.fi [biosafe.fi]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note: Synthesis of Carone from 3-Carene via Allylic Oxidation

Introduction

Carone, a bicyclic monoterpene ketone, and its derivatives are valuable intermediates in the synthesis of various natural products and pharmacologically active compounds. A primary and economically viable starting material for carone synthesis is 3-carene (B45970), a major constituent of turpentine. This application note describes a detailed protocol for the synthesis of carone (specifically (-)-3-carene-2,5-dione) from (+)-3-carene through a selective allylic oxidation process. The described method utilizes a heterogeneous catalyst, copper(II) chloride supported on activated carbon (CuCl₂/AC), in the presence of tert-butyl hydroperoxide (TBHP) and molecular oxygen (O₂). This process offers high conversion and selectivity under optimized conditions.

Principle

The synthesis of (-)-3-carene-2,5-dione from (+)-3-carene is achieved via a liquid-phase selective allylic oxidation. The CuCl₂/AC catalyst facilitates the oxidation of the allylic positions of the 3-carene molecule. Tert-butyl hydroperoxide (TBHP) acts as the primary oxidant, while the presence of O₂ is also crucial for the catalytic cycle. The reaction proceeds with high selectivity towards the desired dione (B5365651) product.

Experimental Protocols

Materials and Reagents:

-

(+)-3-carene

-

Copper(II) chloride (CuCl₂)

-

Activated Carbon (AC)

-

tert-Butyl hydroperoxide (TBHP)

-

Acetonitrile (B52724) (solvent)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Analytical equipment for product characterization (GC-MS, IR, NMR)

Catalyst Preparation (CuCl₂/AC):